- Studies on pyrimidine derivatives; XXXVII. Synthesis of pyrimidinecarbonitriles by reaction of pyrimidine N-oxides with trimethylsilyl cyanideSynthesis, 1984, (8), 681-3,
Cas no 94789-37-4 (4-methoxypyrimidine-2-carbonitrile)

94789-37-4 structure
Nome del prodotto:4-methoxypyrimidine-2-carbonitrile
Numero CAS:94789-37-4
MF:C6H5N3O
MW:135.123400449753
MDL:MFCD13705422
CID:798793
PubChem ID:13221189
4-methoxypyrimidine-2-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Pyrimidinecarbonitrile,4-methoxy-
- 2-Cyano-4-methoxypyrimidine
- 4-methoxypyrimidine-2-carbonitrile
- 4-Methoxy-2-pyrimidinecarbonitrile (ACI)
- DB-271156
- 4-methoxy-pyrimidine-2-carbonitrile
- POLUXOCVEJOPOJ-UHFFFAOYSA-N
- CS-0050814
- DTXSID90529417
- 2-Pyrimidinecarbonitrile, 4-methoxy-
- MFCD13705422
- SCHEMBL3509231
- AKOS015916808
- PB21341
- EN300-138071
- 94789-37-4
- P11691
- AS-51012
- SY099802
-
- MDL: MFCD13705422
- Inchi: 1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3
- Chiave InChI: POLUXOCVEJOPOJ-UHFFFAOYSA-N
- Sorrisi: N#CC1N=C(OC)C=CN=1
Proprietà calcolate
- Massa esatta: 135.043261791g/mol
- Massa monoisotopica: 135.043261791g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 58.8Ų
Proprietà sperimentali
- Densità: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Leggermente solubile (5,4 g/l) (25°C),
4-methoxypyrimidine-2-carbonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138071-10.0g |
4-methoxypyrimidine-2-carbonitrile |
94789-37-4 | 95% | 10.0g |
$3868.0 | 2023-02-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011425-500MG |
4-methoxypyrimidine-2-carbonitrile |
94789-37-4 | 97% | 500MG |
¥ 528.00 | 2023-04-12 | |
Enamine | EN300-138071-0.25g |
4-methoxypyrimidine-2-carbonitrile |
94789-37-4 | 95% | 0.25g |
$444.0 | 2023-02-15 | |
abcr | AB458378-1 g |
4-Methoxypyrimidine-2-carbonitrile; . |
94789-37-4 | 1g |
€260.60 | 2023-04-22 | ||
abcr | AB458378-5 g |
4-Methoxypyrimidine-2-carbonitrile; . |
94789-37-4 | 5g |
€927.00 | 2023-04-22 | ||
abcr | AB458378-10g |
4-Methoxypyrimidine-2-carbonitrile; . |
94789-37-4 | 10g |
€1550.70 | 2024-04-15 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011425-5G |
4-methoxypyrimidine-2-carbonitrile |
94789-37-4 | 97% | 5g |
¥ 3,432.00 | 2023-04-12 | |
TRC | M228035-500mg |
4-methoxypyrimidine-2-carbonitrile |
94789-37-4 | 500mg |
$ 185.00 | 2022-06-04 | ||
Alichem | A039001665-1g |
2-Cyano-4-methoxypyrimidine |
94789-37-4 | 98% | 1g |
$472.73 | 2023-08-31 | |
Chemenu | CM133075-10g |
4-methoxypyrimidine-2-carbonitrile |
94789-37-4 | 95% | 10g |
$1440 | 2021-08-05 |
4-methoxypyrimidine-2-carbonitrile Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of β-ketoamide compounds as HIV integrase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: (±)-3-Quinuclidinol Solvents: Dimethyl sulfoxide ; 2 h, 60 °C
Riferimento
- 3-Quinuclidinol as a nucleophilic catalyst for the cyanation of 2-chloropyrimidinesTetrahedron Letters, 2014, 55(36), 5055-5057,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 16 h, 80 °C; 80 °C → rt
Riferimento
- Preparation of (3-hydroxy-4-amino-butan-2-yl)-3-[2-(thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide derivatives and related compounds as selective beta-secretase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N-Methyl-2-pyrrolidone ; 1 h, 140 °C
Riferimento
- Preparation of 1H-pyrazolo[4,3-b]pyridine derivatives as PDE1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 6 h, 80 °C; 80 °C → rt
Riferimento
- Isophthalamide compounds which inhibit beta-secretase activity and their preparation, pharmaceutical compositions and use in the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N-Methyl-2-pyrrolidone ; 1 h, 140 °C
Riferimento
- Preparation of 1H-pyrazolo[4,3-b]pyridines as phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: (±)-3-Quinuclidinol Solvents: Acetonitrile , Water ; 2 h, 50 °C
Riferimento
- Preparation of substituted pyridine carboxamides as CFTR modulators for treatment of cystic fibrosis, World Intellectual Property Organization, , ,
4-methoxypyrimidine-2-carbonitrile Raw materials
4-methoxypyrimidine-2-carbonitrile Preparation Products
4-methoxypyrimidine-2-carbonitrile Letteratura correlata
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
94789-37-4 (4-methoxypyrimidine-2-carbonitrile) Prodotti correlati
- 139539-63-2(4,6-Dimethoxypyrimidine-2-carbonitrile)
- 1150271-53-6(2-(N-Benzylaminomethyl)phenylboronic Acid Pinacol Ester)
- 1227593-92-1(7-Fluoro-6-hydroxy-1h-indole-3-carbaldehyde)
- 124397-35-9(Methyl 3-(phenoxymethyl)benzoate)
- 1261602-54-3(5,6-Bis(4-(trifluoromethyl)phenyl)nicotinic acid)
- 201017-90-5(2-(Methylthio)oxazole)
- 65316-79-2(N-Heptylpentaoxyethylene)
- 1083350-44-0(methyl 3-oxo-3-(1H-1,2,4-triazol-3-yl)propanoate)
- 1631126-64-1(3-ethynylthiolane)
- 303145-10-0(2-(Methylsulfanyl)-4H-pyrido[1,2-a](1,3,5)triazin-4-one)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94789-37-4)4-methoxypyrimidine-2-carbonitrile

Purezza:99%/99%/99%
Quantità:5.0g/10.0g/25.0g
Prezzo ($):430.0/819.0/2035.0